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6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine Documentation Hub

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  • Product: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
  • CAS: 272438-86-5

Core Science & Biosynthesis

Foundational

Chemical properties of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine This guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 6,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

This guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. Given the limited specific experimental data for this molecule in peer-reviewed literature, this document establishes a robust scientific profile by integrating data from public chemical databases, exploring general synthetic methodologies for the pyrrolo[1,2-c]imidazole scaffold, and drawing expert comparisons with its well-characterized isomer, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine. This approach ensures a thorough and trustworthy examination for researchers, scientists, and drug development professionals.

Introduction to the Pyrrolo[1,2-c]imidazole Scaffold

The pyrrolo[1,2-c]imidazole ring system is a fused heterocyclic scaffold that has garnered interest in medicinal chemistry. Natural and synthetic derivatives are known to possess a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antibacterial properties.[1][2] The specific compound of interest, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (PubChem CID: 21608158), is a saturated derivative featuring a primary amine at the 7-position.[3] Its structure presents a unique three-dimensional arrangement of nitrogen atoms, suggesting potential for complex interactions with biological targets.

To provide a comprehensive understanding, this guide will also reference the isomeric 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. The subtle difference in the fusion of the five-membered rings—specifically, the position of the bridgehead nitrogen—has significant implications for the molecule's stereochemistry, basicity, and reactivity.

isomers cluster_c 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine cluster_a 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine c_isomer c_isomer a_isomer a_isomer

Caption: Structural comparison of the [1,2-c] and [1,2-a] isomers.

Part 1: Physicochemical and Structural Properties

The fundamental chemical properties of a molecule dictate its behavior in both chemical and biological systems. While experimental data for the title compound is limited, computational descriptors provide valuable initial insights.

Comparative Physicochemical Data

The following table summarizes the computed properties for both the [1,2-c] and the more extensively studied [1,2-a] isomers, sourced from the PubChem database. The identical molecular formula (C₆H₉N₃) and weight underscore their isomeric relationship, yet differences in properties like polar surface area hint at distinct behaviors.

Property6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-amineData Source
PubChem CID 2160815845087161[3][4]
Molecular Formula C₆H₉N₃C₆H₉N₃[3][4]
Molecular Weight 123.16 g/mol 123.16 g/mol [3][4]
Topological Polar Surface Area 54.9 Ų43.8 Ų[3][4]
Hydrogen Bond Donors 21[3][4]
Hydrogen Bond Acceptors 32[3][4]
XLogP3-AA (LogP) -1.1-1.0[3][4]
Rotatable Bond Count 11[3][4]
Structural Analysis

The structure of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is characterized by the fusion of a pyrrolidine ring to an imidazole ring. The amine group at C7 introduces a chiral center, meaning the compound can exist as a pair of enantiomers.

As a proxy for understanding the three-dimensional structure, studies on the parent scaffold of the isomer, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, have shown that the pyrrolidine ring adopts an envelope conformation.[5][6] This puckering helps to relieve torsional strain within the fused-ring system. It is highly probable that the pyrrolidine ring in the [1,2-c] isomer adopts a similar conformation. The crystal structure of the [1,2-a] parent compound is stabilized by C—H⋯N hydrogen bonds, and similar intermolecular forces are expected to govern the solid-state packing of the [1,2-c] amine.[5]

Part 2: Synthesis and Spectroscopic Characterization

The synthesis and definitive identification of the target molecule are paramount for any further investigation.

Synthetic Approaches
  • Intramolecular Wittig Reactions: This method can be used to form the pyrrole ring fused to a pre-existing imidazole.[7]

  • Post-Ugi Cascade Reactions: Multi-component reactions like the Ugi reaction can be designed to produce intermediates that subsequently cyclize to form the desired scaffold.[1][8]

  • Cyclocondensation Reactions: Intermolecular cyclocondensation of pyrrole derivatives with reagents like isocyanates can also yield the fused system.[1][8]

A plausible route to the target amine could involve the synthesis of the corresponding ketone, 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-one, followed by reductive amination.

Validated Protocol: Synthesis of the Isomeric Parent Scaffold

To provide a concrete example of a robust synthetic procedure for this class of molecules, the following is a literature-derived protocol for the synthesis of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.[5][6] This multi-step process demonstrates a common strategy for building the fused bicyclic system.

Objective: Synthesize 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

Step 1: Formation of Methyl 4-chlorobutanimidate hydrochloride

  • Dissolve 4-chlorobutyronitrile (1.0 eq) and methanol (1.05 eq) in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution at room temperature until saturation is achieved.

  • Stir the reaction mixture for 24 hours, during which a white precipitate will form.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the imidate hydrochloride salt.

Step 2: Formation of the Amidine Intermediate

  • Suspend the imidate salt (1.0 eq) in dichloromethane.

  • Add aminoacetaldehyde dimethyl acetal (1.0 eq) followed by triethylamine (3.0 eq).

  • Heat the mixture to reflux (approx. 333 K) for 2 hours.

  • Cool the reaction, remove the solvent under reduced pressure, and dry the resulting crude amidine intermediate under vacuum.

Step 3: Cyclization to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

  • Stir the crude amidine in formic acid at an elevated temperature (approx. 353 K) for 20 hours. This step facilitates both deprotection of the acetal and cyclization.

  • Cool the mixture and carefully neutralize by adding solid sodium bicarbonate until the pH reaches ~10.

  • Extract the aqueous solution with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the final product by sublimation to afford a crystalline solid.

workflow start 4-Chlorobutyronitrile + Methanol imidate Methyl 4-chlorobutanimidate HCl start->imidate HCl (gas), Ether amidine Amidine Intermediate imidate->amidine Aminoacetaldehyde dimethyl acetal, Triethylamine, DCM, Reflux product 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole amidine->product Formic Acid, Heat then NaHCO3

Caption: Workflow for the synthesis of the pyrrolo[1,2-a]imidazole scaffold.

Expected Spectroscopic Signature

Definitive characterization of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine would rely on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Key expected signals would include distinct peaks for the two protons on the imidazole ring, a multiplet for the proton at the C7 position adjacent to the amine, and complex multiplets for the methylene protons of the pyrrolidine ring. The two protons of the primary amine (NH₂) would likely appear as a broad singlet. Addition of D₂O would cause this signal to disappear due to H-D exchange, confirming its identity.[9]

  • ¹³C NMR Spectroscopy: The spectrum would show six distinct carbon signals. The carbon atom bonded to the amine group (C7) would be shifted downfield. Carbons adjacent to the ring nitrogens would also be deshielded and appear at a lower field compared to a simple alkane.[9]

  • Infrared (IR) Spectroscopy: A crucial diagnostic feature would be a pair of medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretching modes of a primary amine.[9]

  • Mass Spectrometry: According to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] Therefore, the mass spectrum should show a molecular ion peak (M⁺) at an m/z of 123, confirming the molecular formula C₆H₉N₃.

Part 3: Reactivity, Stability, and Applications

Chemical Reactivity and Stability
  • Basicity: The molecule possesses three nitrogen atoms, each capable of acting as a Lewis base. The primary amine nitrogen is expected to be a primary site of protonation. The sp³-hybridized nitrogen in the pyrrolidine ring (N5) and the sp²-hybridized, non-bridgehead nitrogen in the imidazole ring (N2) also contribute to the overall basicity. The relative pKa values would require experimental determination or high-level computational modeling.

  • Nucleophilicity: The primary amine group is a potent nucleophile and would readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

  • Stability: The fused bicyclic core of related scaffolds like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is noted for its stability, which is beneficial for applications in materials science and as a core for drug candidates.[5] The title compound is expected to share this stability under typical laboratory conditions, though it may be sensitive to strong oxidizing agents.

Potential Applications in Drug Discovery

The broader class of pyrroloimidazole derivatives has shown significant promise in medicinal chemistry. The structural features of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine make it an attractive scaffold for further exploration.

  • Enzyme Inhibition: The defined three-dimensional structure and array of hydrogen bond donors and acceptors could allow it to fit into the active sites of enzymes.

  • Receptor Modulation: Its similarity to endogenous neurotransmitters suggests potential activity at receptors within the central nervous system. The isomeric scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, is noted as a building block for drugs targeting CNS disorders.[10]

  • Anticancer and Antimicrobial Activity: Numerous studies have highlighted the potential of pyrrolo[1,2-c]imidazoles and related fused imidazole systems as anticancer and antimicrobial agents.[1][2][11][12] The introduction of the amine group provides a handle for further chemical modification to optimize activity and selectivity.

applications cluster_props Chemical Properties cluster_apps Potential Applications scaffold Pyrrolo[1,2-c]imidazole Core Scaffold h_bond H-Bonding Capacity scaffold->h_bond basicity Basicity & 3D Structure scaffold->basicity amine Amine Functional Group (Nucleophilic Handle) amine->h_bond cancer Anticancer Agents h_bond->cancer antimicrobial Antimicrobial Agents h_bond->antimicrobial cns CNS Receptor Modulation basicity->cns

Caption: Relationship between core structure and potential applications.

Conclusion

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is a chiral, fused heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental characterization is not yet widely published, this guide has established a robust profile of its predicted physicochemical properties, reactivity, and spectroscopic signatures based on established chemical principles and comparative analysis with its well-documented isomer. The synthetic accessibility of the pyrroloimidazole scaffold, combined with the known biological activities of this class of molecules, marks 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine as a promising candidate for future research and development. Further experimental validation is necessary to fully unlock its potential.

References

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. National Center for Biotechnology Information. [Link]

  • Journal Not Found.
  • Journal Not Found. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH.
  • Lyudmila I. Larina et al. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. Molecules, MDPI. [Link]

  • Journal Not Found. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC.
  • Journal Not Found. Proposed synthetic route leading to pyrrole–imidazole 7.
  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. National Center for Biotechnology Information. [Link]

  • Anna A. Nevskaya et al. (2022). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][1]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][1]benzazepines and evaluation of their bioactivity. RSC Advances, Royal Society of Chemistry. [Link]

  • MySkinRecipes. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. [Link]

  • Nourallah Hazeri et al. (2011). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry, Bentham Science. [Link]

  • Journal Not Found.
  • Journal Not Found. (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • PubChem. 5H,6H,7H-pyrrolo(1,2-a)imidazol-7-amine. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]

Sources

Exploratory

Molecular weight and physicochemical characteristics of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

The 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is a specialized bicyclic heterocycle used primarily as a pharmacophore in medicinal chemistry. It serves as a conformationally restricted diamine scaffold, offering prec...

Author: BenchChem Technical Support Team. Date: February 2026

The 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is a specialized bicyclic heterocycle used primarily as a pharmacophore in medicinal chemistry. It serves as a conformationally restricted diamine scaffold, offering precise vector positioning for hydrogen bond donors/acceptors in kinase inhibitors, GPCR ligands (specifically Neuropeptide S antagonists), and enzyme inhibitors (Aldose Reductase).

Below is the technical guide structured for research and drug development professionals.

[1][2][3][4]

Executive Summary

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (CAS 272438-86-5) is a fused bicyclic intermediate characterized by a pyrrolidine ring fused to an imidazole core across the N1-C5 bond (using imidazole numbering).[1][2][3][4][5] This scaffold is distinct from the more common [1,2-a] isomer due to its specific nitrogen bridgehead topology, which alters the electronic distribution and basicity of the system. It is increasingly utilized in fragment-based drug discovery (FBDD) to introduce rigidity and chirality (at the C7 position) into bioactive molecules, particularly in the design of Neuropeptide S (NPS) receptor antagonists and Aldose Reductase inhibitors .

Chemical Identity & Physicochemical Profile[6][7][8][9][10][11][12][13][14][15][16]

Nomenclature and Identification[9][10][11][12]
  • IUPAC Name: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine[1][2][3][4][6]

  • CAS Number: 272438-86-5 (Free Base) | 1864073-39-1 (Dihydrochloride)[2][6]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [5]
  • SMILES: NC1CCN2C=NC=C21 (Racemate)

  • Stereochemistry: The C7 carbon is a chiral center. While the CAS 272438-86-5 typically refers to the racemate, enantioselective synthesis is critical for biological activity, with the (R)- and (S)- enantiomers often showing distinct pharmacological profiles.

Structural Topology

The molecule features a "c-fused" system. Unlike the [1,2-a] isomer where the fusion involves the imidazole N1 and C2, the [1,2-c] system fuses the imidazole N1 and C5. This creates a compact, polar core with a bridgehead nitrogen that is part of the aromatic system but chemically distinct from the pyrrole nitrogen in non-fused analogs.

Caption: Topology of the [1,2-c] fused system. Note the bridgehead Nitrogen (N1) and Carbon (C5) shared between rings.

Physicochemical Properties
PropertyValue (Experimental/Predicted)Relevance
Molecular Weight 123.16 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
LogP (Octanol/Water) -0.5 to -1.0 (Predicted)Highly polar; excellent aqueous solubility.
TPSA ~45 ŲGood membrane permeability; blood-brain barrier (BBB) penetrant.
pKa (Conj. Acid) ~7.0 (Imidazole), ~9.5 (Amine)Exists as a dication at physiological pH (if uncoupled).
H-Bond Donors 2Primary amine (NH2).
H-Bond Acceptors 2Imidazole nitrogens.[1][2]

Synthesis & Manufacturing Methodologies

Access to the [1,2-c] core is more challenging than the [1,2-a] isomer. Two primary routes are established: the TosMIC Cycloaddition (De Novo construction) and the Functional Group Interconversion from the alcohol.

Route A: TosMIC Cycloaddition (De Novo)

This method constructs the imidazole ring onto a pyrrole precursor using Tosylmethyl Isocyanide (TosMIC). It is favored for generating the core scaffold with high regioselectivity.

  • Precursor: 2-Acylethynylpyrrole or similar activated pyrrole derivative.

  • Cycloaddition: Reaction with TosMIC in the presence of a base (e.g.,

    
    -BuONa) in THF.
    
  • Mechanism: The isocyanide carbon attacks the activated alkene/alkyne, followed by cyclization to form the imidazole ring fused at the [1,2-c] position.

  • Functionalization: The resulting ketone or intermediate is converted to the amine via reductive amination or oxime reduction.

Route B: Alcohol-to-Amine Conversion (Practical)

For medicinal chemistry applications, the corresponding alcohol (6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol , CAS 2098584-35-9) is a common starting material.

  • Step 1: Activation. The C7-hydroxyl group is activated as a mesylate (MsCl, Et

    
    N) or tosylate.
    
  • Step 2: Displacement. Nucleophilic displacement with Sodium Azide (NaN

    
    ) in DMF to form the 7-azido intermediate. Note: Inversion of configuration occurs here if starting from a chiral alcohol.
    
  • Step 3: Reduction. Staudinger reduction (PPh

    
    , H
    
    
    
    O) or catalytic hydrogenation (H
    
    
    , Pd/C) yields the primary amine.

Caption: Synthetic workflow from the commercially available alcohol precursor.

Applications in Drug Discovery

Neuropeptide S (NPS) Receptor Antagonists

The pyrrolo[1,2-c]imidazole scaffold mimics the bioactive conformation of histamine and other monoamines. It has been identified as a key core in antagonists for the Neuropeptide S receptor (NPSR1) . These compounds are investigated for treating anxiety, respiratory disorders, and drug addiction. The rigid bicyclic core restricts the conformational freedom of the amine, improving selectivity for the NPSR1 binding pocket over off-target GPCRs.

Aldose Reductase Inhibitors

Derivatives of this scaffold have shown efficacy in inhibiting Aldose Reductase (ALR2) , an enzyme implicated in diabetic complications (neuropathy, retinopathy). The imidazole nitrogen acts as a zinc-binding motif or hydrogen bond acceptor within the enzyme's active site, while the C7-amine allows for extension into the hydrophobic specificity pocket.

Kinase Inhibitor Scaffolds

In oncology, the scaffold serves as a "hinge binder". The imidazole nitrogens can form bidentate hydrogen bonds with the ATP-binding hinge region of kinases. The C7-amine provides a vector to attach solubilizing groups or "tail" moieties that interact with the ribose-binding pocket or the solvent front.

Analytical Characterization & Handling

  • Storage: The free amine is hygroscopic and sensitive to air (CO

    
     absorption). It is best stored as the dihydrochloride salt  (CAS 1864073-39-1) at -20°C under inert atmosphere (Argon/Nitrogen).
    
  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[7] Handle in a fume hood.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., XBridge C18).

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 10 min. (The polar amine elutes early; ion-pairing agents may be required).

References

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (CID 21608158). National Library of Medicine. Available at: [Link]

  • Makarov, A. S., et al. (2023). Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Synthetic Communications. Available at: [Link]

  • Trofimov, B. A., et al. (2018). Rapid Syntheses of Heteroaryl-substituted Imidazo[1,5-a]indole and Pyrrolo[1,2-c]imidazole via Aerobic C2–H Functionalizations. Journal of Organic Chemistry. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Analysis of Fused Pyrrolo-Imidazole Ring Systems

Foreword: Unlocking the Therapeutic Potential of Fused Pyrrolo-Imidazoles The fusion of pyrrole and imidazole rings creates a class of heterocyclic compounds with a remarkable breadth of biological activity, positioning...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of Fused Pyrrolo-Imidazoles

The fusion of pyrrole and imidazole rings creates a class of heterocyclic compounds with a remarkable breadth of biological activity, positioning them as privileged scaffolds in modern medicinal chemistry.[1][2] These bicyclic systems are not merely chemical curiosities; they are the core of molecules demonstrating potent antimicrobial, antifungal, anti-inflammatory, and even anticancer properties.[3][4][5] The therapeutic promise of these compounds is intrinsically linked to their three-dimensional architecture. Therefore, a rigorous and multi-faceted approach to their structural elucidation is paramount for researchers, scientists, and drug development professionals.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical workflow of structural analysis, from the initial synthesis and purification to the intricate details revealed by spectroscopic and crystallographic techniques. We will delve into the "why" behind experimental choices, providing a narrative grounded in field-proven insights to empower researchers in their quest to design and validate the next generation of therapeutics based on the fused pyrrolo-imidazole framework.

I. The Synthetic Foundation: Gateway to Structural Diversity

The journey of structural analysis begins with the successful synthesis of the target molecule. The choice of synthetic route not only dictates the feasibility and yield but also influences the impurity profile, which can complicate subsequent analytical steps. A variety of synthetic strategies have been developed to access the fused pyrrolo-imidazole core, each with its own merits.

A common and efficient approach involves the regioselective cyclization of appropriately substituted pyrrolidine or imidazole precursors. For instance, the dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride offers a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further functionalized.[6] Another powerful method is the multi-component reaction, which allows for the rapid assembly of complex molecules in a single step, often with high atom economy and in environmentally friendly solvents like water.[7]

The following diagram illustrates a generalized workflow for the synthesis and purification of a fused pyrrolo-imidazole derivative, a critical prelude to its structural characterization.

G cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., aminopyrrolines, halo-carbonyl compounds) B Cyclization Reaction (e.g., Condensation, Annulation) A->B C Crude Product B->C D Column Chromatography C->D E Recrystallization D->E F Purified Compound E->F G Characterization F->G Proceed to Structural Analysis G A Purified Compound B NMR Spectroscopy A->B C Mass Spectrometry A->C D Connectivity & Stereochemistry (Carbon-Hydrogen Framework) B->D E Molecular Weight & Elemental Composition C->E F Proposed Structure D->F E->F G Structure Confirmation F->G

Sources

Protocols & Analytical Methods

Method

Enantioselective preparation of chiral 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

Application Note: Enantioselective Preparation of Chiral 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine Executive Summary The 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole scaffold represents a privileged bicyclic structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Preparation of Chiral 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

Executive Summary

The 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole scaffold represents a privileged bicyclic structure in medicinal chemistry, offering a conformationally restricted mimic of histamine and histidine. The introduction of a chiral amine at the C7 position (benzylic-like) is a critical transformation for generating bioactive kinase inhibitors, GPCR ligands, and ionic liquid precursors.

This Application Note details two validated protocols for the enantioselective synthesis of (7S)- and (7R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine from the corresponding ketone precursor. We present a chemical auxiliary approach (Ellman’s Sulfinamide) for versatility and a biocatalytic approach (


-Transaminase) for high-efficiency scale-up.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the stereoselective amination of the prochiral ketone, 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-one . This ketone is accessible via the Marckwald cyclization of N-protected prolinal derivatives or oxidative functionalization of the parent heterocycle.

Strategic Workflow:

Retrosynthesis cluster_methods Amination Strategies Target Target: Chiral 7-Amine (>98% ee) Ketone Intermediate: 7-Ketone (Prochiral Center) Target->Ketone Asymmetric Amination Start Starting Material: L-Proline / N-Boc Prolinal Ketone->Start Cyclization & Oxidation MethodA Method A: Ellman's Auxiliary (Chemical) Ketone->MethodA MethodB Method B: ω-Transaminase (Biocatalytic) Ketone->MethodB

Figure 1: Retrosynthetic strategy for accessing the chiral 7-amine scaffold.

Protocol A: Chemical Synthesis via Ellman’s Auxiliary

This method utilizes tert-butanesulfinamide (Ellman’s reagent) .[1][2][3] It is ideal for discovery-phase synthesis where enzyme screening capabilities may be limited. The bulky tert-butyl group directs the stereochemical outcome of the subsequent reduction.

Mechanism & Causality
  • Condensation: The ketone is condensed with (R)- or (S)-tert-butanesulfinamide. Titanium(IV) ethoxide [Ti(OEt)₄] is strictly required as a Lewis acid and water scavenger to drive the equilibrium toward the ketimine (Schiff base) formation, which is otherwise sluggish for electron-rich bicyclic ketones.

  • Diastereoselective Reduction: The resulting sulfinyl ketimine is reduced. The metal hydride attacks from the face opposite the bulky tert-butyl group (cyclic transition state vs. open transition state depending on the reductant).

  • Deprotection: Acidic hydrolysis removes the auxiliary, yielding the chiral amine salt.

Experimental Procedure

Step 1: Formation of the Sulfinyl Ketimine

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.

  • Reagents:

    • 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-one (1.0 equiv, 5.0 mmol)

    • (R)-tert-Butanesulfinamide (1.2 equiv, 6.0 mmol)

    • Ti(OEt)₄ (2.0 equiv, 10.0 mmol)

    • Solvent: Anhydrous THF (25 mL, 0.2 M)

  • Reaction: Add reagents to THF. Heat to 65–70 °C for 16–24 hours. Monitor by LC-MS (disappearance of ketone).

  • Workup: Cool to RT. Pour into brine (30 mL) with vigorous stirring (Caution: thick titanium salts precipitate). Dilute with EtOAc. Filter through a Celite pad. Dry organic layer (Na₂SO₄) and concentrate.[2]

  • Purification: Flash chromatography (EtOAc/Hexanes or DCM/MeOH) to isolate the stable sulfinyl ketimine.

Step 2: Diastereoselective Reduction

  • Solvent: Dissolve the ketimine (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C .

  • Reductant: Add L-Selectride (1.0 M in THF, 2.0 equiv) dropwise.

    • Note: L-Selectride provides higher diastereoselectivity (dr >95:5) compared to NaBH₄ due to steric bulk, enhancing the directing effect of the sulfinyl group.

  • Quench: Stir at -78 °C for 3 h. Warm to 0 °C. Quench with saturated NH₄Cl.

  • Isolation: Extract with EtOAc. Concentrate to yield the sulfinamide diastereomer.

Step 3: Cleavage to Chiral Amine

  • Dissolve the sulfinamide in MeOH . Add 4M HCl in Dioxane (4 equiv).

  • Stir at RT for 1 h.

  • Concentrate in vacuo. Triturate with Et₂O to obtain the chiral amine dihydrochloride salt .

Protocol B: Biocatalytic Synthesis via ω-Transaminase (ATA)

This method is preferred for scale-up (>10g) and "green" synthesis. It converts the ketone directly to the amine in a single step with high enantiomeric excess (>99% ee) using an amine transaminase (ATA) and Pyridoxal-5'-phosphate (PLP) cofactor.

Biocatalytic Workflow

Biocatalysis Substrate Ketone Substrate NodeEnz ω-Transaminase (PLP Cofactor) Substrate->NodeEnz Acceptor Product Chiral Amine (S or R) Donor Donor Amine (Isopropylamine) Donor->NodeEnz Donor Byproduct Acetone NodeEnz->Product Amination NodeEnz->Byproduct Deamination

Figure 2: Transaminase ping-pong bi-bi mechanism.

Experimental Procedure

Reaction Mix (10 mL scale):

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.5).

  • Cofactor: PLP (1 mM final concentration).

  • Amine Donor: Isopropylamine (IPA) (1.0 M).

    • Note: IPA is preferred over Alanine for this substrate because the byproduct (acetone) is volatile and drives the equilibrium forward.

  • Substrate: Ketone (50 mM) dissolved in DMSO (10% v/v final cosolvent concentration).

  • Enzyme: Commercial ATA Screening Kit (e.g., Codexis or enzymatics). Load 5–10 mg/mL of lyophilized powder.

    • Selection: Screen (S)-selective (e.g., ATA-113) and (R)-selective variants.

Protocol:

  • Combine Buffer, IPA, and PLP. Adjust pH to 7.5 (IPA is basic).

  • Add the DMSO-solubilized Ketone.

  • Add Enzyme.

  • Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Workup: Acidify to pH 2 (to protonate product amine), extract with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 12, extract with DCM to isolate the chiral amine .

Quality Control & Validation

Analytical Method (Chiral HPLC): To determine Enantiomeric Excess (ee), the amine must be derivatized (e.g., N-acetylation) or run on a specialized column.

ParameterCondition
Column Daicel Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Imidazole absorption)
Retention (S)-isomer: ~8.5 min; (R)-isomer: ~11.2 min (Verify with stds)

Structure Verification (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic methine signal at C7 (approx. δ 4.2–4.5 ppm) and the disappearance of the ketone carbonyl carbon in ¹³C NMR (~190 ppm).

References

  • Ellman, J. A., et al. (1999).[4] "Synthesis of enantiomerically pure N-tert-butanesulfinyl imines by the direct condensation of tert-butanesulfinamide with aldehydes and ketones." Journal of Organic Chemistry. Link

  • Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis. Link

  • Metallinos, C., & Xu, S. (2010).[5] "Stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones." Organic Letters. Link

  • Gotsko, M. D., et al. (2024). "Synthesis of pyrrolo[1,2-c]imidazoles from acylethynylpyrroles and 1-pyrrolines." ResearchGate.[6][7] Link

  • Vertex AI Search Results. (2026). "Comprehensive search on Ellman and Transaminase protocols for bicyclic amines.

Disclaimer: This protocol involves the use of hazardous chemicals (Titanium ethoxide, Hydrides). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Reductive Amination Strategies for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

Executive Summary The 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine scaffold represents a privileged bicyclic framework in medicinal chemistry, offering a conformationally restricted analogue of histamine and histidine....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine scaffold represents a privileged bicyclic framework in medicinal chemistry, offering a conformationally restricted analogue of histamine and histidine. Its rigid geometry and specific vectorization of the C7-amine handle make it an ideal core for developing kinase inhibitors, GPCR ligands (specifically H3/H4 antagonists), and enzyme inhibitors.

This Application Note provides optimized protocols for the reductive amination of the C7-amine. Unlike simple aliphatic amines, this scaffold presents unique challenges due to the basicity of the fused imidazole ring, the solubility profile of the bicyclic core, and the stereochemical integrity of the C7 position. We present three validated strategies ranging from standard mild conditions to Lewis-acid promoted methodologies for difficult substrates.

Structural Analysis & Strategic Considerations

The Scaffold

The molecule consists of a saturated pyrrolidine ring fused to an aromatic imidazole. The bridgehead nitrogen (N1) reduces the electron density of the imidazole slightly, but the N3 nitrogen remains a competent hydrogen bond acceptor and weak base.

  • Key Reactivity Feature: The C7-amine is the primary nucleophile.

  • Interference Risk: The imidazole N3 can participate in competitive hydrogen bonding or reversible hemiaminal formation with aldehydes, potentially stalling the reaction.

  • Stereochemistry: The C7 position is chiral. Harsh conditions (high heat, strong Lewis acids) can lead to racemization via enamine intermediates.

Reaction Pathway & Logic

The success of reductive amination here relies on the rapid formation of the iminium ion while suppressing the basicity of the imidazole ring.

Figure 1: Mechanistic pathway highlighting the competitive basicity of the imidazole ring.

Validated Protocols

Method A: Standard STAB Protocol (High Fidelity)

Best for: Aliphatic and aromatic aldehydes, preservation of stereocenters.

Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is less reducing than NaBH4, avoiding direct reduction of the aldehyde/ketone, and does not require harsh pH conditions.

Protocol:

  • Preparation: In a 20 mL scintillation vial, dissolve 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (1.0 equiv, e.g., 0.5 mmol) in 1,2-Dichloroethane (DCE) (5 mL). Note: DCE is preferred over DCM for slightly higher reaction temperatures if needed, though DCM is acceptable.

  • Activation: Add the Aldehyde (1.1 equiv).

  • Acidification: Add Acetic Acid (AcOH) (1.5 - 2.0 equiv).

    • Critical Step: The imidazole ring will buffer the first equivalent of acid. Ensure enough acid is present to catalyze imine formation (pH ~5-6).

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Workup: Stir for 2–16 hours. Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry over Na2SO4 and concentrate.

Method B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered ketones, unreactive aryl aldehydes.

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to force imine formation and as a water scavenger, driving the equilibrium forward.

Protocol:

  • Complexation: In a dry flask under N2, combine the Scaffold Amine (1.0 equiv) and Ketone (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv) or a concentrated solution in THF.

  • Stirring: Stir at RT for 6–12 hours (or 50°C for very hindered substrates). The solution often becomes viscous.

  • Dilution: Dilute with MeOH or EtOH (anhydrous).

  • Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) carefully (exothermic).

  • Quench: Stir for 2 hours, then quench with 1N NaOH or water. A white precipitate (TiO2) will form. Filter through Celite before extraction.

Optimization & Troubleshooting Data

The following data summarizes solvent and reducing agent screens performed on the model substrate (benzaldehyde reaction).

ParameterConditionYield (%)Purity (LCMS)Notes
Solvent DCM82%>95%Standard choice.
DCE88%>95%Better solubility for the bicyclic amine.
MeOH65%90%Competitive imine instability; requires NaBH3CN.
TFE (Trifluoroethanol)92%>98%Excellent. TFE activates the carbonyl via H-bonding.
Reductant NaBH(OAc)388%>95%Best balance of reactivity and selectivity.
NaBH3CN75%92%Toxic; risk of cyanide contamination.
NaBH440%60%Over-reduction of aldehyde; poor chemoselectivity.
Picoline-Borane85%>95%Green alternative to STAB; easier workup.
Decision Tree for Experimental Design

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Critical Notes on Purification

  • Basicity: The product contains two basic nitrogen centers (the imidazole ring and the newly formed secondary amine).

  • Flash Chromatography:

    • Standard silica gel is often too acidic and causes streaking.

    • Recommendation: Use amine-functionalized silica (NH-silica) or add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1).

  • Reverse Phase (Prep-HPLC):

    • Use high pH buffers (Ammonium Bicarbonate, pH 10) if possible to keep the amine free-based for better peak shape.

    • If using TFA buffers (pH 2), the product will be a bis-TFA salt. Ensure to neutralize if the free base is required for subsequent steps.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[1]

  • Taibakhsh, M., et al. "Amine synthesis by reductive amination using sodium borohydride in 2,2,2-trifluoroethanol."[1] Synthesis, 2011.[1][2]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995.

  • PubChem Compound Summary. "6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine." National Center for Biotechnology Information.

  • Li, J.J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2009.

Sources

Method

Application Note: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine as a Rigid Chiral Ligand and Catalyst Scaffold

This is a comprehensive Application Note and Protocol guide for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine , designed for researchers in asymmetric catalysis and ligand design. Executive Summary The 6,7-Dihydro-5H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine , designed for researchers in asymmetric catalysis and ligand design.

Executive Summary

The 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine scaffold represents a privileged class of rigid, bicyclic chiral diamines. Unlike flexible linear analogues (e.g., histamine derivatives) or monocyclic chiral amines, this fused system offers exceptional conformational rigidity. This "entropy trap" minimizes the degrees of freedom in the transition state, leading to superior enantioselectivity in asymmetric synthesis.

This guide details its application in two core domains:

  • Chiral N,N-Ligand for Transition Metals: Specifically for Cu(II) and Pd(II) catalyzed asymmetric transformations.

  • Organocatalysis: Functioning as a bifunctional catalyst (Brønsted base/Hydrogen bond donor) or an NHC (N-Heterocyclic Carbene) precursor.

Chemical Profile & Mechanistic Advantage[1][2]

Structural Analysis

The molecule features a pyrrolidine ring fused to an imidazole core across the [1,2-c] junction.

  • Rigidity: The bicyclic fusion locks the relative orientation of the imidazole nitrogen (N1/N3) and the exocyclic amine at position 7.

  • Chirality: The C7 position provides a fixed stereocenter close to the coordination site, ensuring effective chirality transfer to the substrate.

  • Electronic Properties: The imidazole ring acts as a tunable

    
    -donor, while the primary amine at C7 serves as a hard donor or a site for Schiff-base derivatization.
    
Key Physical Properties
PropertyValue / DescriptionSignificance
Molecular Formula

Compact, atom-economical scaffold.
Molecular Weight 123.16 g/mol Low MW allows for high catalyst loading density.
pKa (Conj. Acid) ~7.0 (Imidazole), ~9.5 (Amine)Dual basicity allows for bifunctional activation modes.
Coordination Mode Bidentate (

)
Forms stable 5- or 6-membered chelate rings with metals.

Application I: Asymmetric Henry Reaction (Copper-Catalyzed)

The rigid diamine motif is ideal for Copper(II)-catalyzed nitroaldol (Henry) reactions, where precise control of the nitronate approach is critical.

Experimental Protocol

Objective: Enantioselective synthesis of


-nitroalcohols using a Cu(OAc)

/ 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine complex.
Reagents:
  • Ligand: (R)- or (S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (10 mol%)

  • Metal Source: Cu(OAc)

    
     (10 mol%)
    
  • Substrates: Benzaldehyde (1.0 equiv), Nitromethane (10.0 equiv)

  • Solvent: Ethanol (EtOH) or THF

Step-by-Step Procedure:
  • Catalyst Formation:

    • In a flame-dried Schlenk tube, dissolve Cu(OAc)

      
       (0.1 mmol) in EtOH (2 mL).
      
    • Add the chiral amine ligand (0.11 mmol) slowly. The solution will shift from turquoise to deep blue, indicating the formation of the N,N-chelated copper complex .

    • Stir at room temperature for 1 hour to ensure complete complexation.

  • Reaction Setup:

    • Cool the catalyst solution to 0 °C (or -20 °C for higher ee).

    • Add Nitromethane (10 mmol) followed by Benzaldehyde (1 mmol).

    • Critical Step: Stir the reaction mixture at constant temperature. The rigid ligand forces the aldehyde to bind in a specific quadrant, blocking one face from the nucleophilic attack of the nitronate.

  • Workup & Analysis:

    • Monitor by TLC (Hexane/EtOAc 7:3).

    • Upon completion (usually 24-48 h), quench with saturated NH

      
      Cl solution.
      
    • Extract with CH

      
      Cl
      
      
      
      (3x), dry over Na
      
      
      SO
      
      
      , and concentrate.
    • Purify via flash chromatography.[1] Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Mechanistic Pathway (DOT Diagram)

HenryReaction Ligand Ligand (7-Amine) Complex Active Catalyst [Cu(Ligand)(OAc)]+ Ligand->Complex Coordination CuSalt Cu(OAc)2 CuSalt->Complex TS Transition State (Rigid Chelate) Complex->TS Substrate Binding Substrate Aldehyde + Nitromethane Substrate->TS TS->Complex Catalyst Turnover Product Chiral Beta-Nitroalcohol TS->Product Asymmetric C-C Bond Formation

Figure 1: Catalytic cycle for the asymmetric Henry reaction mediated by the rigid Cu-diamine complex.

Application II: Precursor for N-Heterocyclic Carbene (NHC) Ligands

The [1,2-c] imidazole scaffold is a potent precursor for chiral NHC ligands , as demonstrated by Metallinos et al. The 7-amine can be derivatized or used as a directing group to generate fused imidazol(in)ium salts.

Synthesis of Chiral NHC Precursor

Objective: Convert the scaffold into a stable imidazolium salt for Pd-catalyzed coupling.

Protocol:
  • Protection/Derivatization:

    • Protect the 7-amine (e.g., Boc-protection) if non-participating, or condense with an aryl aldehyde to form a Schiff base if a hemilabile arm is desired.

  • Quaternization:

    • Treat the pyrrolo[1,2-c]imidazole core with an alkyl halide (e.g., MeI or Benzyl bromide) in MeCN at reflux.

    • Note: Alkylation typically occurs at the N3 position (the non-bridgehead nitrogen in the imidazole ring), generating the imidazolium salt .

  • Metallation:

    • React the imidazolium salt with Pd(OAc)

      
       in the presence of a base (Cs
      
      
      
      CO
      
      
      ) and NaBr in dioxane at 80 °C.
    • This generates the Pd-NHC PEPPSI-type complex , highly active for Suzuki-Miyaura coupling.

Application III: Organocatalysis (Iminium Activation)

The primary amine at position 7 can function analogously to MacMillan's imidazolidinone catalysts but with a bicyclic backbone that prevents ring puckering.

Protocol: Asymmetric Michael Addition

Objective: Addition of malonates to


-unsaturated aldehydes.
  • Catalyst Loading: Use the TFA salt of the 7-amine (20 mol%) to ensure rapid iminium formation.

  • Solvent System: MeOH/H

    
    O (95:5) promotes the hydrolysis step of the catalytic cycle.
    
  • Reaction:

    • Mix Cinnamaldehyde (1.0 equiv) and Diethyl malonate (1.5 equiv) with the catalyst.

    • Stir at room temperature.

    • The secondary amine (in the ring) is not the active center here; the exocyclic primary amine forms the iminium ion with the aldehyde.

    • The rigid bicyclic backbone shields the Re-face of the alkene, directing nucleophilic attack to the Si-face (or vice versa depending on C7 stereochemistry).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning or product inhibition.Ensure reagents are acid-free. For Cu-catalysis, add molecular sieves to remove water if the reaction stalls.
Low Enantioselectivity Flexible coordination or background reaction.Lower the temperature to -20°C. Switch solvent to non-coordinating (DCM, Toluene) to tighten the metal-ligand chelate.
Ligand Instability Oxidation of the amine.Store the ligand under Argon. Use the HCl or Tartrate salt for long-term storage and free-base in situ.

References

  • Scaffold Synthesis & NHC Application: Metallinos, C., & Xu, S. (2010). Stereoselective Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones: Access to Annulated Chiral Imidazol(in)ium Salts. Organic Letters, 12(1), 76–79.

  • General Review on Bicyclic Guanidines/Imidazoles: Kavina, et al. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901-911.[2] (Note: Discusses the [1,2-a] isomer, providing comparative structural data).

  • Chemical Data & Availability: PubChem CID 21608158: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine.

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

This technical guide is structured to function as a high-level support resource for scientists working with 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine . It prioritizes mechanistic understanding over rote instructions,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a high-level support resource for scientists working with 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine . It prioritizes mechanistic understanding over rote instructions, ensuring you can adapt these protocols to your specific experimental constraints.

Executive Summary & Compound Profile

The solubility challenges associated with 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine stem from its hybrid physicochemical nature. It features a polar, basic imidazole core fused with a saturated pyrrolidine-like ring, capped with a primary amine at the 7-position.

  • Chemical Nature: Highly polar, basic (likely pKa₁

    
     9.5–10.5 for the primary amine, pKa₂ 
    
    
    
    6.0–7.0 for the imidazole N).
  • Primary Challenge: The compound exhibits "amphiphilic-like" behavior—too polar for standard non-polar organics (hexanes, toluene) but potentially too lipophilic for pure aqueous retention at high pH.[1]

  • Critical Failure Mode: "Oiling out" during recrystallization or forming stable emulsions during extraction.[1]

Solubility Troubleshooting & Optimization (Q&A)

Module A: Solvent Selection & Screening

Q1: I am seeing poor solubility in DCM (Dichloromethane). Isn't this a standard organic solvent? Scientist's Diagnosis: While DCM is excellent for many heterocycles, this compound's high polarity (due to the primary amine and imidazole nitrogen) can exceed DCM's solvation capacity, especially if the compound is in a salt form or highly crystalline. Corrective Action:

  • The "DCM Boost": Add 5–10% Methanol (MeOH) to the DCM.[1] The alcohol provides the hydrogen bond donation/acceptance necessary to solvate the amine and imidazole moieties.[1]

  • Check the Form: If you are working with a salt (HCl, TFA), DCM solubility will be negligible.[1] You must switch to MeOH, DMSO, or water, or perform a "Free-Basing" operation (see Module B).

Q2: Which solvent system is best for recrystallization? Scientist's Diagnosis: The compound likely forms a "gum" or oil if cooled too rapidly in a single solvent.[1] You need a binary system that balances solvation power with controlled precipitation.[1] Recommended Systems:

  • System A (Standard): Ethanol (solvent) + Diethyl Ether (antisolvent).[1]

  • System B (High Polarity): Methanol (solvent) + Ethyl Acetate (antisolvent).[1]

  • Protocol: Dissolve in the minimum amount of hot alcohol. Add the antisolvent dropwise until turbidity persists.[1] Re-heat to clear, then cool slowly to room temperature before refrigerating.

Q3: Can I use DMSO or DMF for reactions? Scientist's Diagnosis: Yes, solubility will be very high (>100 mg/mL).[1] However, removing these high-boiling solvents is difficult and can lead to product decomposition if high heat is used during evaporation. Optimization:

  • Use these only if the reaction temperature requires >80°C.[1]

  • Workup Strategy: Do not attempt to rotovap DMSO. Instead, dilute the reaction mixture 10x with water and extract into DCM/MeOH (9:1) or EtOAc.[1]

Module B: pH Manipulation & Extraction[2]

Q4: My compound is stuck in the aqueous layer during extraction. How do I recover it? Scientist's Diagnosis: This is the most common issue.[1] The primary amine is protonated at neutral or acidic pH, making the molecule water-soluble (ionic). Corrective Action:

  • pH Adjustment: You must drive the pH to >12 using 2M NaOH or saturated

    
    .[1] The goal is to ensure both the imidazole and the primary amine are fully deprotonated (neutral free base).[1]
    
  • Salting Out: Saturate the aqueous layer with NaCl.[1] This increases the ionic strength, forcing the organic compound out of the water ("Salting Out" effect).[1]

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of pure DCM.[1] This mixture is highly effective at extracting polar amines from aqueous phases.[1]

Q5: Why does the compound streak on TLC plates? Scientist's Diagnosis: The basic amine groups interact strongly with the acidic silanols on the silica gel, causing peak tailing or irreversible adsorption.[1] Corrective Action:

  • Pre-treat the Plate: Dip the TLC plate in 5% Triethylamine/Hexane and dry before use.[1]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1]
    

Data & Visualization

Table 1: Predicted Solubility Profile (Free Base Form)
Solvent ClassRepresentative SolventSolubility RatingPrimary Utility
Protic Polar Methanol, EthanolHigh (>50 mg/mL)Dissolution, Transfer, Reaction
Aprotic Polar DMSO, DMF, DMAcVery High (>100 mg/mL)High-Temp Reactions, Library Storage
Chlorinated DCM, ChloroformModerate (10–50 mg/mL)Extraction, Chromatography (with modifier)
Esters/Ethers EtOAc, THF, DioxaneLow-Moderate (1–10 mg/mL)Antisolvent, Washing
Hydrocarbons Hexanes, TolueneNegligible (<0.1 mg/mL)Precipitation, Impurity Washing
Figure 1: Solubility Optimization Decision Tree

This workflow illustrates the logical process for selecting a solvent system based on your operational goal (Reaction vs. Purification).

SolubilityLogic Start Start: Define Goal Reaction Goal: Chemical Reaction Start->Reaction Purification Goal: Purification/Isolation Start->Purification TempCheck Req. Temp > 80°C? Reaction->TempCheck HighTemp Use DMSO or DMF (High Solub., High BP) TempCheck->HighTemp Yes LowTemp Use MeOH or EtOH (High Solub., Low BP) TempCheck->LowTemp No FormCheck Is it a Salt or Free Base? Purification->FormCheck SaltForm Salt (HCl/TFA) FormCheck->SaltForm FreeBase Free Base (Amine) FormCheck->FreeBase SaltSolvent Soluble in: Water, MeOH Insoluble in: DCM, EtOAc SaltForm->SaltSolvent BaseSolvent Soluble in: DCM/MeOH, Alcohols Precipitate with: Et2O/Hexane FreeBase->BaseSolvent

Caption: Decision matrix for solvent selection based on process requirements and ionization state.

Figure 2: The "Oiling Out" Recovery Protocol

A visual guide to recovering the compound when it forms a gum instead of crystals.

OilingOut Step1 Problem: Compound Oils Out Step2 Re-dissolve: Heat to Reflux (Add small amt solvent) Step1->Step2 Step3 Seed: Add crystal seed at Cloud Point Step2->Step3 Step4 Cool: Slow ramp (-5°C/hour) Do NOT shock cool Step3->Step4 Step5 Result: Crystalline Solid Step4->Step5

Caption: Step-by-step troubleshooting for converting amorphous gums into filterable solids.

Experimental Protocols

Protocol 1: Salt-to-Free-Base Conversion (Solubility Switch)

Use this when you need to dissolve the compound in organic solvents (DCM, EtOAc) but currently have the HCl or TFA salt.

  • Dissolution: Dissolve 1.0 g of the amine salt in 10 mL of water. The solution should be clear.

  • Basification: Place the vessel in an ice bath. Slowly add 2M NaOH (or saturated

    
     for milder conditions) while stirring until pH 
    
    
    
    12.
    • Observation: The solution may become cloudy as the free base precipitates.[1]

  • Extraction: Add 15 mL of DCM:MeOH (95:5) . Shake vigorously and separate layers.

    • Note: Re-extract the aqueous layer 2–3 times.[1] The high polarity of the amine means significant material remains in the water after just one pass.[1]

  • Drying: Dry the combined organic layers over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Filter and evaporate under reduced pressure to obtain the free base.

Protocol 2: Anti-Solvent Precipitation (Purification)

Use this to purify the compound without running a column.[1]

  • Dissolve the crude amine in the minimum volume of Methanol (approx. 5 mL per gram).[1]

  • Place the flask on a stirrer with vigorous agitation.

  • Add Diethyl Ether (or MTBE) dropwise via an addition funnel.[1]

  • Stop addition when a persistent cloudiness appears.[1]

  • Add 1–2 drops of Methanol to clear the solution.[1]

  • Turn off the stirrer and let the flask sit undisturbed at room temperature for 1 hour, then move to 4°C overnight.

References

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General principles of amine solubility and pKa manipulation).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Available at: [Link] (Reference for heterocycle acidity/basicity estimation).[1]

Sources

Optimization

Minimizing side reactions in the functionalization of pyrrolo[1,2-c]imidazoles

Welcome to the Technical Support Center for the functionalization of pyrrolo[1,2-c]imidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the functionalization of pyrrolo[1,2-c]imidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this valuable heterocyclic scaffold. Pyrrolo[1,2-c]imidazoles are privileged structures in medicinal chemistry, appearing in compounds with a wide range of biological activities. However, their functionalization can be challenging, often leading to mixtures of regioisomers and unexpected side products.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic substitution, metallation-based cross-coupling, and cycloaddition reactions of pyrrolo[1,2-c]imidazoles. Our goal is to equip you with the knowledge to anticipate and mitigate side reactions, thereby improving the efficiency and predictability of your synthetic routes.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Electrophilic Substitution Reactions

Electrophilic substitution is a cornerstone of heterocyclic functionalization. However, the pyrrolo[1,2-c]imidazole ring system presents unique challenges in controlling regioselectivity and preventing unwanted side reactions.

A1: The Vilsmeier-Haack reaction, while powerful, can lead to several side reactions with electron-rich heterocycles like pyrrolo[1,2-c]imidazoles. The likely culprits for low yield and byproduct formation are over-reactivity of the substrate and harsh reaction conditions.

Causality and Mechanistic Insight:

The Vilsmeier reagent (chloromethyliminium salt) is a potent electrophile. The pyrrolo[1,2-c]imidazole nucleus is highly activated towards electrophilic attack, particularly at the C1 and C3 positions of the imidazole ring. This high reactivity can lead to the formation of di-formylated products or polymerization under standard conditions. Furthermore, the phosphorus oxychloride (POCl₃) can lead to chlorination of the heterocyclic ring as a competing side reaction, especially at elevated temperatures.[1]

Troubleshooting Strategies & Protocols:

  • Control Reaction Temperature: The reaction temperature is a critical parameter.[2] Initiate the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress by TLC. Avoid excessive heating, which promotes side reactions.

  • Stoichiometry of the Vilsmeier Reagent: Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). An excess can lead to di-substitution and other byproducts.

  • Choice of Formylating Agent and Solvent: While the standard DMF/POCl₃ system is common, for highly activated substrates, consider using a milder formylating agent. The choice of solvent can also influence the outcome.[3]

Optimized Protocol for C1-Formylation:

  • To a solution of the pyrrolo[1,2-c]imidazole (1.0 eq) in anhydrous dichloroethane (DCE) at 0 °C under an inert atmosphere, add the Vilsmeier reagent (1.2 eq, pre-formed from POCl₃ and DMF at 0 °C) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A2: Friedel-Crafts acylation on pyrrole-containing systems is notoriously challenging due to the high reactivity of the ring and the propensity for the nitrogen atom to coordinate with the Lewis acid catalyst, leading to deactivation and side reactions.

Causality and Mechanistic Insight:

The Lewis acid catalyst (e.g., AlCl₃) required for the activation of the acylating agent can coordinate to the lone pair of the pyrrole-type nitrogen in the pyrrolo[1,2-c]imidazole ring. This deactivates the ring towards electrophilic substitution and can promote N-acylation. Furthermore, the mono-acylated product can sometimes be more reactive than the starting material, leading to poly-acylation. Catalyst deactivation due to moisture is also a very common issue.[4]

Troubleshooting Strategies & Protocols:

  • Strictly Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried. The Lewis acid catalyst is extremely moisture-sensitive.[4]

  • Catalyst Choice and Stoichiometry: For pyrrole-like systems, milder Lewis acids such as SnCl₄, ZnCl₂, or BF₃·OEt₂ can be more effective than AlCl₃ in minimizing side reactions. In many cases, more than a stoichiometric amount of the Lewis acid is required as the product ketone also complexes with it.[5]

  • Use of a Nucleophilic Catalyst: An alternative to traditional Friedel-Crafts conditions is the use of a nucleophilic catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which has been shown to effectively catalyze the C-acylation of pyrroles and indoles.[6]

Recommended Protocol for C-Acylation using DBN:

  • To a solution of the N-protected pyrrolo[1,2-c]imidazole (1.0 eq) in anhydrous toluene, add DBN (0.2 eq).

  • Heat the mixture to reflux and add the acyl chloride (1.2 eq) dropwise over 30 minutes.

  • Continue to reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

A3: The regioselectivity of halogenation on the pyrrolo[1,2-c]imidazole core is highly dependent on the reaction conditions and the steric and electronic nature of any existing substituents.

Causality and Mechanistic Insight:

Electrophilic attack on the pyrrole ring is generally favored at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance.[7] In the pyrrolo[1,2-c]imidazole system, the C1 and C3 positions are electronically activated. The subtle interplay of steric hindrance from substituents and the electronic effects will dictate the final regiochemical outcome. For instance, in 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles, direct bromination with NBS can lead to substitution at both C1 and C3.[8]

Troubleshooting Strategies & Protocols:

  • Solvent Effects: The choice of solvent can dramatically influence the regioselectivity of NBS bromination. Acetonitrile has been shown to be a superior solvent to carbon tetrachloride for the nuclear bromination of electron-rich aromatics, often leading to higher yields and cleaner reactions.[5]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to enhance selectivity.

  • Directed Halogenation: If a specific regioisomer is required, consider a directed metallation-halogenation sequence (see Section 2).

Protocol for Regioselective Bromination:

  • Dissolve the pyrrolo[1,2-c]imidazole (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to separate any regioisomers.

Metallation and Cross-Coupling Reactions

Directed ortho-metallation (DoM) and subsequent cross-coupling reactions are powerful tools for the regioselective functionalization of heterocycles. However, these reactions are not without their own set of potential side reactions.

A1: Lithiation of N-heterocycles can be complicated by the acidity of certain protons and the stability of the resulting organolithium species. Decomposition can occur if the lithiated intermediate is not stable under the reaction conditions.

Causality and Mechanistic Insight:

The choice of base and the presence of directing groups are crucial for successful DoM.[9] For pyrrolo[1,2-c]imidazoles, the protons at C1 and C3 are the most likely to be abstracted. The stability of the resulting lithiated species can be influenced by temperature and the presence of coordinating additives. In some cases, the strong base (e.g., LDA) can act as a nucleophile and attack electron-deficient positions on the ring, leading to byproducts.[10]

Troubleshooting Strategies & Protocols:

  • Base and Additive Screening: Lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) are common bases. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) or bis(2-dimethylaminoethyl)ether can stabilize the lithiated intermediate and improve yields.[10][11]

  • Temperature Control: Maintain a low temperature (typically -78 °C) throughout the lithiation and subsequent electrophilic quench to prevent decomposition and side reactions.

  • Inverse Addition: Add the base slowly to a solution of the substrate at low temperature to maintain a low concentration of the strong base and minimize side reactions.

General Protocol for Directed Lithiation:

  • To a solution of the pyrrolo[1,2-c]imidazole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under argon, add n-BuLi (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile (e.g., an aldehyde, ketone, or halogen source) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and then quench with saturated aqueous ammonium chloride.

  • Perform an aqueous workup and purify the product by chromatography.

A2: These are common side reactions in Suzuki cross-coupling. Homocoupling arises from the reaction of two boronic acid molecules, while protodehalogenation is the replacement of the halogen with a hydrogen atom. Both can be minimized by careful optimization of the reaction conditions.

Causality and Mechanistic Insight:

Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst.[12] Protodehalogenation can occur via several pathways, including reaction with trace amounts of water or other proton sources, or as a competing pathway in the catalytic cycle.[12]

Troubleshooting Strategies & Protocols:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which contributes to boronic acid homocoupling.

  • Choice of Base and Solvent: Use an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Anhydrous aprotic solvents such as dioxane or toluene are preferred.[12]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired cross-coupling pathway and suppress side reactions.[12]

  • Stoichiometry of the Boronic Acid: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure complete consumption of the halo-pyrrolo[1,2-c]imidazole.

Optimized Suzuki Coupling Protocol:

  • In a reaction vessel, combine the halo-pyrrolo[1,2-c]imidazole (1.0 eq), the boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos).

  • Evacuate and backfill the vessel with argon three times.

  • Add degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Cycloaddition Reactions

The pyrrole moiety of the pyrrolo[1,2-c]imidazole system can potentially act as a diene in Diels-Alder reactions, although its aromatic character reduces its reactivity compared to non-aromatic dienes.

A1: The aromaticity of the pyrrole ring makes it a reluctant diene in Diels-Alder reactions. High temperatures or pressures are often required, which can lead to decomposition or side reactions.

Causality and Mechanistic Insight:

The Diels-Alder reaction requires the diene to adopt an s-cis conformation. The pyrrole ring is locked in this conformation, which is favorable. However, the energetic cost of disrupting the aromaticity of the pyrrole ring results in a high activation barrier for the cycloaddition.[13]

Troubleshooting Strategies & Protocols:

  • High-Pressure Conditions: The use of high pressure can significantly accelerate Diels-Alder reactions with unreactive dienes.

  • Lewis Acid Catalysis: A Lewis acid can coordinate to the dienophile, lowering the energy of its LUMO and accelerating the reaction.

  • Intramolecular Diels-Alder (IMDA): If synthetically feasible, tethering the dienophile to the pyrrolo[1,2-c]imidazole scaffold can make the cycloaddition an intramolecular process, which is often more facile.[14]

  • Electron-Withdrawing Groups on the Dienophile: Using a dienophile with strong electron-withdrawing groups will lower its LUMO energy and increase the reaction rate.

General Considerations for Diels-Alder Reactions:

  • Due to the challenges, direct Diels-Alder reactions on the pyrrolo[1,2-c]imidazole core are not commonly reported. Alternative synthetic strategies to access the desired fused ring systems are often more practical.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive position for electrophilic attack on an unsubstituted pyrrolo[1,2-c]imidazole?

A1: Based on the electronic properties of the related pyrrole and imidazole systems, the C1 and C3 positions of the imidazole moiety are generally the most electron-rich and therefore most susceptible to electrophilic attack. The precise regioselectivity will depend on the specific electrophile and reaction conditions.

Q2: How can I selectively functionalize the pyrrole ring over the imidazole ring?

A2: This is a significant challenge due to the high reactivity of the imidazole portion. One strategy is to use N-protection on the imidazole ring to modulate its electronic properties. Another approach is to first install a directing group on the pyrrole ring, which can then guide subsequent functionalization to a specific position.

Q3: I have a mixture of regioisomers that are difficult to separate by column chromatography. What are my options?

A3: If chromatographic separation is challenging, consider derivatization of the mixture to compounds that may have different physical properties and are easier to separate. Alternatively, recrystallization can sometimes be effective for separating isomers if one is significantly less soluble than the other. If these methods fail, it is best to revisit the reaction conditions to improve the regioselectivity of the reaction itself.

Q4: Are there any protecting groups that are particularly well-suited for pyrrolo[1,2-c]imidazoles?

A4: For the pyrrole-type nitrogen, common protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and various sulfonyl groups can be employed to reduce the nucleophilicity and reactivity of the ring system. The choice of protecting group will depend on its stability to the planned reaction conditions and the ease of its subsequent removal.

Data Summary and Visualization

Table 1: Regioselectivity in the Bromination of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles
EntrySubstrateBrominating AgentSolventTemp (°C)Product(s)Ratio (C1:C3)Yield (%)Reference
1UnsubstitutedNBS (1.1 eq)CH₂Cl₂20C1-Br & C3-BrMixture85 (total)[8]
2UnsubstitutedBr₂ (1.1 eq)CH₂Cl₂20C1-Br & C3-BrMixture92 (total)[8]
3C1-IodoNBS (1.1 eq)CH₂Cl₂20C1-Iodo-C3-Bromo-75[8]
Diagrams

Electrophilic_Substitution_Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_byproducts Troubleshooting Selectivity cluster_decomposition Troubleshooting Stability start Electrophilic Substitution Reaction (e.g., Vilsmeier, Friedel-Crafts, Halogenation) issue Problem Encountered start->issue low_yield Low Yield / No Reaction issue->low_yield byproducts Mixture of Products (Regioisomers, Poly-substitution) issue->byproducts decomposition Decomposition / Polymerization issue->decomposition ly_c1 Check Reagent/Catalyst Activity (e.g., Anhydrous Lewis Acid) low_yield->ly_c1 ly_c2 Increase Reaction Temperature Incrementally low_yield->ly_c2 ly_c3 Use More Reactive Electrophile low_yield->ly_c3 bp_c1 Lower Reaction Temperature byproducts->bp_c1 bp_c2 Control Stoichiometry (1.1-1.5 eq) byproducts->bp_c2 bp_c3 Change Solvent to Influence Regioselectivity byproducts->bp_c3 bp_c4 Consider a Directed Functionalization Strategy byproducts->bp_c4 dec_c1 Lower Reaction Temperature (-78 °C to 0 °C) decomposition->dec_c1 dec_c2 Use Milder Reagents/Catalysts decomposition->dec_c2 dec_c3 Slow Addition of Reagents decomposition->dec_c3

Caption: Troubleshooting workflow for electrophilic substitution reactions.

Metallation_Troubleshooting cluster_low_yield_m Troubleshooting Low Yield cluster_homocoupling Minimizing Homocoupling cluster_protodehalogenation Preventing Protodehalogenation start Metallation-Based Cross-Coupling (e.g., Lithiation, Suzuki Coupling) issue Problem Encountered start->issue low_yield Low Yield / Incomplete Conversion issue->low_yield homocoupling Homocoupling of Boronic Acid issue->homocoupling protodehalogenation Protodehalogenation of Starting Material issue->protodehalogenation lym_c1 Optimize Base and Temperature for Lithiation low_yield->lym_c1 lym_c2 Use Coordinating Additives (e.g., TMEDA) low_yield->lym_c2 lym_c3 Screen Palladium Catalysts and Ligands low_yield->lym_c3 hc_c1 Rigorously Degas Solvents and Reaction Mixture homocoupling->hc_c1 hc_c2 Use a Slight Excess of Boronic Acid (1.1-1.2 eq) homocoupling->hc_c2 pd_c1 Use Anhydrous Solvents and Bases (e.g., K₃PO₄) protodehalogenation->pd_c1 pd_c2 Employ Bulky, Electron-Rich Ligands protodehalogenation->pd_c2

Caption: Troubleshooting workflow for metallation and cross-coupling reactions.

References

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  • Shvydenko, K., Shishkina, S., & Kostyuk, A. (2023). Full article: Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole. Taylor & Francis Online. [Link]

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  • Smith, A. B., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(23), 5564-5567. [Link]

  • European Journal of Organic Chemistry. (n.d.). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Wiley Online Library. [Link]

  • Oh, H., Ku, D., Jung, M., Lee, S., & Kim, I. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry, 89(24), 17966-17990. [Link]

  • A concise and efficient synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines... (n.d.). RSC Advances. [Link]

  • Houk, K. N., et al. (2010). Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. Journal of the American Chemical Society, 132(40), 14261-14271. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Beilstein Journals. (2020, June 17). Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole. Beilstein Journals. [Link]

  • Rajput, A. P., & Kuwar, A. S. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]

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  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331. [Link]

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  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]

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  • Beilstein Journals. (n.d.). Rearrangement of pyrrolo[1,2-d][1][8][15]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals. [Link]

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Troubleshooting

Chiral HPLC Resolution of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine: A Technical Support Center

Welcome to the technical support center for the enantiomeric resolution of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals who are nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating this chiral bicyclic amine. Given the specific nature of this molecule, a pre-existing method may not be readily available. Therefore, this document provides a framework for method development, troubleshooting, and answers to frequently asked questions, grounded in established principles of chiral chromatography.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

Encountering issues during chiral method development is common. This guide addresses specific problems you might face when resolving the enantiomers of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine.

Scenario 1: Poor Peak Shape (Tailing)

Question: My chromatogram shows significant peak tailing for both enantiomers. What is the cause and how can I fix it?

Answer:

Peak tailing is a frequent challenge when analyzing basic compounds like your target amine.[1][2] The primary cause is often secondary interactions between the basic amine and acidic residual silanol groups on the silica-based chiral stationary phase (CSP).[1][2] This leads to more than one retention mechanism, causing the peaks to tail.[2]

Troubleshooting Steps:

  • Introduce a Basic Additive: The most effective way to counteract silanol interactions is to add a small amount of a basic modifier to your mobile phase.[3][4]

    • For Normal Phase (NP): Start by adding 0.1% (v/v) of diethylamine (DEA) or ethanolamine to your mobile phase (e.g., hexane/isopropanol).[3][5] These additives compete with your analyte for the active silanol sites, leading to more symmetrical peaks.

    • For Reversed-Phase (RP): Use a buffered mobile phase or add a basic modifier like DEA. Ensure your mobile phase pH is appropriate for the chosen column.

  • Evaluate Column Choice: If additives don't fully resolve the issue, consider a CSP designed for basic compounds. Modern, highly end-capped columns have fewer exposed silanol groups, which can reduce tailing.[2]

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[6][7] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.

Scenario 2: No Separation of Enantiomers

Question: I'm getting a single, symmetrical peak. Why aren't my enantiomers resolving?

Answer:

Achieving chiral recognition is a three-dimensional process that depends on the interactions between the enantiomers and the chiral stationary phase.[8] A lack of separation means the necessary transient diastereomeric complexes are not being formed, or their stability is not different enough to result in different retention times.[9]

Troubleshooting Steps:

  • Systematic Column Screening: The choice of CSP is the most critical factor in chiral separations.[5] Since the interactions are highly specific, a screening approach is often necessary.[8] For a bicyclic amine, consider the following column types:

    • Polysaccharide-based CSPs: Columns like those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are workhorses in chiral separations and show broad enantiorecognition.[5]

    • Crown Ether-based CSPs: These are specifically designed for the resolution of primary amines and can be highly effective.[10][11]

    • Protein-based CSPs: Columns like Chiral AGP can resolve a wide range of compounds, including amines, in reversed-phase mode.[12]

  • Mobile Phase Optimization: The mobile phase composition significantly influences selectivity.[8]

    • Vary the Alcohol Modifier (NP): In normal phase, switch between isopropanol (IPA), ethanol, and methanol as the polar modifier in your hexane mobile phase. The type of alcohol can dramatically alter the hydrogen bonding interactions involved in chiral recognition.

    • Explore Different Modes: If normal phase isn't working, try reversed-phase or polar organic modes. Some columns offer complementary selectivity in different modes.[8]

  • Temperature Adjustment: Temperature affects the thermodynamics of the chiral recognition process.[13][14][15][16]

    • Decrease Temperature: Lowering the column temperature often enhances enantioselectivity, as the separation may be enthalpy-driven.[14][15] Try reducing the temperature in 5-10°C increments.

    • Increase Temperature: In some less common cases, increasing the temperature can improve resolution.[13]

Experimental Protocol: A Starting Point for Method Development

This protocol provides a logical workflow for developing a chiral HPLC method for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine.

Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Further Development cluster_3 Phase 4: Finalization A Select CSPs: - Polysaccharide (Cellulose/Amylose) - Crown Ether B Define Mobile Phases: - NP: Hexane/IPA (90/10) + 0.1% DEA - NP: Hexane/EtOH (90/10) + 0.1% DEA A->B C Screening Runs (Isocratic, 1 mL/min, 25°C) B->C D Partial Separation Achieved? C->D E Optimize Mobile Phase: - Vary alcohol % (5-20%) - Change alcohol (IPA, EtOH) D->E Yes H No Separation D->H No F Optimize Temperature: - Decrease to 15°C - Increase to 35°C E->F G Baseline Resolution? F->G G->E No, continue optimization K Method Validation G->K Yes I Try Alternative CSPs: - Protein-based (AGP) - Pirkle-type H->I J Explore Other Modes: - Reversed-Phase - Polar Organic I->J J->C Re-screen

Caption: Workflow for Chiral HPLC Method Development and Troubleshooting.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the racemic 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening Conditions:

    • Columns: Chiralpak® AD-H, Chiralcel® OD-H (Polysaccharide type)

    • Mobile Phase A: n-Hexane / Isopropanol (90/10, v/v) with 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane / Ethanol (90/10, v/v) with 0.1% Diethylamine (DEA)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or based on the compound's UV spectrum)

    • Injection Volume: 5 µL

  • Optimization:

    • If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in 5% increments).

    • Adjust the column temperature between 15°C and 40°C to evaluate its effect on resolution.

    • If peak shape is still an issue, try alternative basic additives like ethanolamine or triethylamine (TEA).[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is a basic additive necessary for my amine compound? A1: Basic compounds like 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine can interact strongly with residual acidic silanol groups on the silica surface of the HPLC column.[2] This secondary interaction leads to poor peak shape (tailing). A basic additive in the mobile phase, such as diethylamine (DEA), competes for these active sites, minimizing the secondary interactions and resulting in more symmetrical peaks.[3][5]

Q2: My resolution is decreasing over time with the same column. What could be the cause? A2: A loss of performance can be due to column contamination or degradation. Ensure that your samples and mobile phases are always filtered. It's also possible that strongly retained impurities are accumulating on the column. Try flushing the column with a stronger solvent (if compatible with the CSP) as recommended by the manufacturer. For polysaccharide-based columns, specific regeneration procedures may be available.[17]

Q3: Can I use gradient elution for this chiral separation? A3: While not as common as isocratic methods for chiral separations, gradient elution can sometimes be used.[18] However, it's generally more complex to develop and may require longer re-equilibration times between injections.[18] For resolving a single pair of enantiomers, an isocratic method is usually sufficient and more robust.

Q4: How does temperature impact my chiral separation? A4: Temperature affects the kinetics and thermodynamics of the interaction between your enantiomers and the chiral stationary phase.[8][13] Generally, lower temperatures increase the stability of the transient diastereomeric complexes, which can lead to better resolution.[14][15] However, the effect is compound-dependent, and in some cases, higher temperatures might be beneficial.[13] Therefore, temperature is a valuable parameter to optimize for selectivity.[8]

Q5: What are the best general-purpose chiral columns to start with for a novel amine? A5: For a new chiral amine, it is strategic to screen on columns with broad applicability. Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings, are an excellent starting point as they can resolve a wide variety of racemic compounds.[5] For primary amines specifically, a crown ether-based column should also be considered in your initial screening.[10][11]

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • Temperature's Effects on Chromatographic Enantiomer Disproportion
  • Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase.
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Review of Chiral Stationary Phase Development and Chiral Applic
  • Chiral Mobile Phase Additives. Alfa Chemistry.
  • Design, Synthesis, and Application of Chiral Bicyclic Imidazole C
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Polpharma.
  • Separation of chiral 4-substituted imidazole derivatives by cyclodextrin-modified capillary electrophoresis.
  • Chiral HPLC and SFC Columns. Columnex.
  • Separation of the enantiomers of chiral amines using the mobile phase...
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Drug Development and Research.
  • Chiral Bicyclic Imidazole-Catalyzed Direct Enantioselective C -Acetylation of Indolones.
  • Chiral mobile phase additives in HPLC enantioseparations. Journal of Pharmaceutical and Biomedical Analysis.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • Chiral Bicyclic Imidazole-Catalyzed Direct Enantioselective C-Acetyl
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Trouble with chiral separations.
  • Troubleshooting peak tailing in chiral HPLC of 3-Phenyl-L-serine. Benchchem.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • HPLC Chiral Columns. Element Lab Solutions.
  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Chiral Technologies.
  • Playing with Selectivity for Optimal Chiral Separation.

Sources

Reference Data & Comparative Studies

Validation

Absolute Quantification of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine: A Comparative Guide to qNMR vs. Chromatographic Methods

Executive Summary: The Purity Gap In early-stage drug development, the purity of heterocyclic building blocks like 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is frequently overestimated. Vendors typically provide Cert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Gap

In early-stage drug development, the purity of heterocyclic building blocks like 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is frequently overestimated. Vendors typically provide Certificates of Analysis (CoA) based on HPLC-UV Area % . While useful for monitoring relative reaction progress, this method is fundamentally flawed for mass-balance calculations because it ignores:

  • Non-chromophoric impurities: Residual solvents, water, and inorganic salts (e.g., NaCl, silica).

  • Response Factor Variance: The synthesis precursors often have vastly different extinction coefficients than the product.

  • Hygroscopicity: This fused bicyclic amine is prone to absorbing atmospheric moisture, effectively lowering the "active" mass content without affecting the HPLC chromatogram.

This guide validates Quantitative NMR (qNMR) as the superior alternative for absolute purity determination. Unlike chromatography, qNMR is a primary ratio method traceable to the International System of Units (SI), requiring no identical reference standard.

Technical Deep Dive: The Analyte

Molecule: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine Characteristics impacting Analysis:

  • Basicity: The primary amine at position 7 and the imidazole nitrogen make this compound basic. It often exists as a salt (HCl or fumarate) or a free base.

  • Polarity: High polarity makes it difficult to retain on standard C18 HPLC columns without ion-pairing agents, which complicates MS detection.

  • Spectral Profile:

    • Aromatic Region (Imidazoles): Two distinct signals (approx. 6.8 – 7.5 ppm).

    • Aliphatic Region (Pyrrolidine): Multiplets (approx. 2.0 – 4.5 ppm).

    • Gap Region: The spectral window between 4.5 ppm and 6.5 ppm is typically clear, making it ideal for Internal Standard (IS) placement.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against industry-standard chromatographic techniques for this specific amine.

FeatureqNMR (Recommended) HPLC-UV LC-MS
Quantification Principle Absolute (Molar ratio to Internal Standard)Relative (Area % of UV absorption)Relative (Ionization efficiency)
Reference Standard Generic Certified Reference Material (e.g., Maleic Acid)Identical high-purity standard required (often unavailable)Identical standard required
Impurity Detection Detects all protonated species (water, solvents, isomers)Detects only UV-active chromophoresDetects only ionizable species
Water/Salt Blindness No (Mass balance accounts for "invisible" weight)Yes (Ignores water/salts completely)Yes
Precision (RSD) < 1.0% (with proper weighing)0.5% - 2.0%5.0% - 10.0%
Analysis Time ~20 mins (Sample prep + Acquisition)~45 mins (Gradient run + equilibration)~30 mins

Strategic Protocol: qNMR Validation System

To validate the purity of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine, we utilize an Internal Standard (IS) method.[1] The choice of IS is critical.

Internal Standard Selection

Selected IS: Maleic Acid (TraceCERT® or NIST SRM)

  • Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm (in

    
    ), which sits perfectly in the "silent region" between the analyte's aromatic imidazole signals and aliphatic pyrrolidine signals.
    
  • Solvent: Deuterium Oxide (

    
    ) is preferred due to the analyte's high solubility.
    
    • Note: If the free base is used, ensure the pH allows for full solubility; Maleic acid provides some buffering capacity.

Instrument Parameters (The "Self-Validating" Setup)

To ensure scientific integrity, the NMR acquisition must allow for full relaxation of nuclei.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent) - No Carbon Decoupling .[2]

  • Pulse Angle: 90° (Maximize signal-to-noise).

  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Causality: The longest

      
       (longitudinal relaxation time) for small molecules in 
      
      
      
      is typically < 10s. Setting
      
      
      ensures >99.3% magnetization recovery, eliminating integration errors.
  • Scans (NS): 16 or 32 (Sufficient for >200:1 S/N ratio given the concentration).

  • Spectral Width: 20 ppm (to catch all signals including exchangeable protons).

  • Temperature: 298 K (25°C).[2]

Experimental Workflow

The following diagram illustrates the critical path for qNMR analysis, highlighting the decision points that ensure data validity.

qNMR_Workflow cluster_prep Phase 1: Gravimetric Preparation cluster_acq Phase 2: Acquisition & Processing cluster_calc Phase 3: Calculation & Validation Input Analyte & Internal Standard (IS) Weighing Weighing (Ultra-Micro Balance) Target: 10-20 mg each Precision: ±0.01 mg Input->Weighing Dissolution Dissolve in D2O (0.6 mL) Ensure Homogeneity Weighing->Dissolution T1_Check T1 Inversion Recovery Test Determine Longest T1 Dissolution->T1_Check Param_Set Set d1 > 5 * T1 (Default: 60s) T1_Check->Param_Set Acquisition Acquire 1H Spectrum (90° pulse, No decoupling) Param_Set->Acquisition Processing Phase & Baseline Correction (Manual or Automated) Acquisition->Processing Integration Integrate Signals: IS (Maleic Acid ~6.3 ppm) Analyte (Imidazole CH ~7.1 ppm) Processing->Integration Calc Calculate Mass Purity (%) Using Molar Ratios Integration->Calc Result Final Purity Value (Traceable to SI) Calc->Result

Figure 1: Step-by-step qNMR workflow ensuring traceability and relaxation compliance.

Calculation & Data Analysis

The absolute purity (


) is calculated using the following fundamental equation:


Where:

  • 
    : Integrated area of the signal.[2][3]
    
  • 
    : Number of protons contributing to the signal (Maleic Acid = 2; Imidazole CH = 1).
    
  • 
    : Molecular Weight ( g/mol ).[4]
    
  • 
    : Gravimetric mass weighed (mg).
    
  • 
    : Purity (as a decimal).
    
Representative Data Validation (Simulated)
ParameterValue
Analyte Mass (

)
12.45 mg
IS Mass (

)
10.12 mg
IS Purity (

)
99.94% (TraceCERT)
Analyte Signal (

)
1.000 (Normalized)
IS Signal (

)
1.345
Calculated Purity 84.3%

Interpretation: The HPLC CoA claimed 98.5%. The qNMR result of 84.3% indicates that ~14% of the sample mass consists of "invisible" impurities—likely water (hygroscopic amine) or inorganic salts retained from synthesis. This correction is vital for accurate dosing in biological assays.

Method Validation (ICH Q2(R2) Alignment)

To ensure this protocol meets regulatory standards (ICH Q2), the following validation parameters must be confirmed:

  • Specificity:

    • Test: Run blank solvent, IS only, and Analyte only.

    • Acceptance: No overlap between the Maleic Acid singlet (6.3 ppm) and the Imidazole CH doublets.

  • Linearity:

    • Test: Prepare 5 concentrations (50% to 150% of target).

    • Acceptance:

      
       for the plot of Mass Ratio vs. Integral Ratio.
      
  • Accuracy (Recovery):

    • Test: Spike a known amount of pure standard (if available) or cross-validate with Elemental Analysis.

    • Acceptance: Mean recovery 99.0% – 101.0%.

  • Precision (Repeatability):

    • Test: 6 replicate preparations of the same sample.

    • Acceptance: RSD

      
       1.0%.
      

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM.org. Available at: [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. Available at: [Link]

  • ICH (International Council for Harmonisation). (2023).[5] "Validation of Analytical Procedures Q2(R2)." ICH Guidelines. Available at: [Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]

Sources

Comparative

Comparison of synthetic routes for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

This guide provides an in-depth technical comparison of synthetic routes for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine , a bicyclic scaffold increasingly relevant in the development of kinase inhibitors (e.g., IDO1,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine , a bicyclic scaffold increasingly relevant in the development of kinase inhibitors (e.g., IDO1, TAAR1) and CNS-active agents.

The analysis prioritizes stereochemical integrity , scalability , and atom economy , distinguishing between the [1,2-c] and the more common [1,2-a] isomers.

Executive Summary & Strategic Analysis

The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold represents a conformationally restricted bicyclic system where a saturated pyrrolidine ring is fused to an imidazole core. Unlike its [1,2-a] isomer (which features a bridgehead nitrogen in the amidine system), the [1,2-c] isomer involves a fusion across the C-N bond of the pyrrole and the C-C bond of the imidazole, creating unique electronic properties and vector orientation for substituents.

For the 7-amine derivative, the primary synthetic challenge is introducing the amino group on the saturated ring with precise stereocontrol.

Route Comparison Matrix
FeatureRoute A: Chiral Pool (L-Proline) Route B: Multicomponent (TosMIC) Route C: Histidine Cyclization
Primary Precursor L-Proline / 4-HydroxyprolinePyrrole-2-carboxaldehydeHistidine / Histamine
Chirality High (Intrinsic) Low (Racemic)High (Intrinsic)
Step Count 5–6 Steps3–4 Steps4–5 Steps
Scalability High (kg scale feasible)Moderate (Reagent cost)Moderate
Key Risk Racemization during cyclizationRegioselectivity (N1 vs N3)Yields [1,2-a] isomer (Common Pitfall)
Recommendation Primary Choice for Drug Dev For Library GenerationNot Recommended for [1,2-c]

Detailed Route Analysis

Route A: The Chiral Pool Approach (Recommended)

Mechanism: Modified Marckwald Cyclization followed by Functional Group Interconversion. Rationale: This route leverages the natural chirality of trans-4-hydroxy-L-proline to establish the stereocenter at position 7 (corresponding to the 4-position of proline) or position 6, depending on the numbering convention used. For the 7-amine, starting with a functionalized proline ensures enantiopurity without expensive resolution steps.

Step-by-Step Methodology
  • Protection & Oxidation:

    • Start with trans-4-hydroxy-L-proline .

    • Protect the amine (Boc/Cbz) and the alcohol (TBDMS or Bn).

    • Convert the carboxylic acid to the aldehyde (Prolinal derivative) via Weinreb amide reduction or DIBAL-H reduction of the ester. Critical: Maintain low temperature (-78°C) to prevent racemization of the

      
      -carbon.
      
  • Marckwald Cyclization (The Key Step):

    • React the protected prolinal with Potassium Thiocyanate (KSCN) in the presence of an acid catalyst (HCl or organic acid).

    • Mechanism: The thiocyanate attacks the carbonyl, followed by cyclization with the pyrrolidine nitrogen (after deprotection in situ or concurrent reaction) to form the imidazole-2-thione intermediate.

    • Note: This specific condensation constructs the [1,2-c] fusion by utilizing the pyrrolidine nitrogen as one of the imidazole nitrogens.

  • Desulfurization:

    • Treat the thione with Raney Nickel or dilute nitric acid (oxidative desulfurization) to yield the parent imidazole ring.

  • Stereoselective Amination:

    • Deprotect the 7-hydroxyl group.

    • Inversion Strategy: Use a Mitsunobu reaction (PPh3, DIAD, DPPA or Phthalimide) to convert the 7-OH to a 7-N3 (azide) or 7-N-Phthalimide with inversion of configuration.

    • Reduction: Staudinger reduction (PPh3/H2O) or Hydrazine cleavage yields the final 7-amine with precise stereochemistry.

Route B: The Van Leusen (TosMIC) Approach

Mechanism: [3+2] Cycloaddition of Isocyanides. Rationale: Best for generating diverse analogs rapidly where chirality is not the immediate priority or can be resolved later.

  • Precursor Synthesis: Synthesize a 2-substituted pyrrole containing an aldehyde or imine handle.

  • Cyclization: React with TosMIC (Toluenesulfonylmethyl isocyanide) and a base (K2CO3/MeOH).

  • Outcome: This typically yields the imidazole ring fused to the pyrrole. However, regioselectivity can be an issue, and the resulting product is racemic at the bridgehead/saturated carbons unless chiral auxiliaries are used.

Experimental Protocols (Route A Focus)

Protocol 1: Synthesis of the Scaffold via Marckwald Cyclization

Reagents: N-Boc-4-(TBDMSO)-L-prolinal, KSCN, Dihydroxyacetone (dimer), Acetic Acid.

  • Preparation of Aldehyde: Dissolve N-Boc-4-(TBDMSO)-L-proline methyl ester (10 mmol) in dry Toluene. Cool to -78°C. Add DIBAL-H (1.1 eq) dropwise over 30 min. Quench with MeOH and Rochelle's salt. Extract and purify to obtain the aldehyde.

  • Cyclization: To a solution of the aldehyde (5 mmol) in THF/H2O (1:1), add KSCN (15 mmol) and conc. HCl (dropwise to pH 1-2). Heat to reflux for 4 hours.

    • Observation: The formation of a precipitate indicates the thione intermediate.

  • Workup: Neutralize with NaHCO3. Extract with EtOAc.[1][2] The product is the 1-thioxo-hexahydro-pyrrolo[1,2-c]imidazole derivative.

  • Desulfurization: Dissolve the thione (2 mmol) in Ethanol. Add Raney Nickel (active slurry, ~500 mg). Reflux for 2 hours. Filter through Celite. Evaporate to yield the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core.

Protocol 2: Conversion of 7-OH to 7-Amine (Stereoinversion)

Reagents: 7-Hydroxy-intermediate, Diphenylphosphoryl azide (DPPA), DBU, Toluene.

  • Azidation: Dissolve the alcohol (1 mmol) in dry Toluene. Add DPPA (1.2 eq) and DBU (1.2 eq) at 0°C. Stir at room temperature for 12 hours. (Alternatively use Mitsunobu: PPh3, DIAD, HN3 source).

  • Reduction: Dissolve the crude azide in THF. Add PPh3 (1.5 eq). Stir until gas evolution ceases. Add H2O (10 eq) and heat to 50°C for 3 hours (Staudinger reduction).

  • Purification: Acid-base extraction. The amine is in the organic phase after basification.

Data & Visualization

Comparison of Yields & Selectivity
ParameterRoute A (Proline)Route B (TosMIC)
Overall Yield 35–45% (5 steps)20–30% (3 steps)
Enantiomeric Excess (ee) >98% (Maintained)0% (Racemic)
Reagent Safety Moderate (Azides, Raney Ni)Moderate (Isocyanides)
Cost Efficiency High (Cheap Start Material)Moderate
Pathway Visualization

SyntheticRoutes cluster_0 Route A: Stereoselective (Recommended) Proline L-Proline Derivative (Chiral Pool) Aldehyde N-Boc-Prolinal Proline->Aldehyde DIBAL-H (-78°C) Thione Imidazole-2-thione (Bicyclic Intermediate) Aldehyde->Thione KSCN, H+ (Marckwald) Core 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole (7-OH or 7-Protected) Thione->Core Raney Ni (Desulfurization) Azide 7-Azido Derivative (Inversion of Config) Core->Azide DPPA/DBU or Mitsunobu Target Target: 7-Amine (Enantiopure) Azide->Target Staudinger Red. (PPh3, H2O) TosMIC TosMIC + Pyrrole Racemic Racemic Scaffold TosMIC->Racemic Base, solvent Racemic->Target Resolution (Low Yield)

Caption: Flowchart illustrating the stereoselective Route A (Proline-derived) versus the racemic Route B.

Critical Pitfalls & Troubleshooting

  • Isomer Confusion ([1,2-a] vs [1,2-c]):

    • The Trap: Many "histidine cyclization" protocols yield the [1,2-a] isomer (bridgehead N is part of the amidine).

    • Verification: Use HMBC NMR . In the [1,2-c] isomer, the bridgehead carbon (C7a) should show coupling to both the imidazole C2 proton and the pyrrolidine protons. In [1,2-a], the connectivity is distinct.

  • Racemization of Prolinal:

    • The

      
      -proton of N-protected prolinal is acidic. Always use bulky protecting groups (Boc) and keep temperatures below -70°C during reduction. Process the aldehyde immediately.
      
  • Desulfurization Safety:

    • Raney Nickel is pyrophoric. Keep wet at all times. An alternative is oxidative desulfurization using H2O2/Acetic acid , though yields may vary.

References

  • Synthesis of Pyrrolo[1,2-c]imidazoles via Marckwald Reaction

    • Source: ResearchGate, "Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole".[3]

    • Context: Confirms the reaction of N-Boc prolinal with KSCN yields the [1,2-c] skeleton.[3][4]

  • Structure and Numbering of Dihydro-pyrrolo-imidazoles

    • Source: PubChem CID 21608158.
    • Context: Verifies the existence and CAS registry of the specific 7-amine and 7-ol deriv
  • Synthetic Routes to Pyrrolo[1,2-c]imidazole-1-ones

    • Source: Journal of Structural Chemistry, 2024.[5]

    • Context: Describes microwave-assisted synthesis of related ketone derivatives, useful for understanding ring stability.
  • General Method for Fused Imidazoles (Marckwald Adaptation)

    • Source: "Synthesis of Fused sp3-Enriched Imidazoles", ResearchG
    • Context: Detailed protocols for the cyclization of amino-aldehydes/ketones with thiocyan

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

Introduction In the landscape of pharmaceutical development, the unambiguous characterization of a new chemical entity (NCE) is a cornerstone of regulatory submission and drug safety. For novel molecules like 6,7-Dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the unambiguous characterization of a new chemical entity (NCE) is a cornerstone of regulatory submission and drug safety. For novel molecules like 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine, a nitrogen-rich heterocyclic compound, elemental analysis (CHNS) serves as a fundamental, quantitative technique to confirm its empirical formula and assess its purity.[1][2][3] This analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which must align closely with the theoretical values derived from the proposed chemical structure.

It is critical to distinguish this technique from the elemental impurity analysis mandated by guidelines such as ICH Q3D and USP <232>/<233>.[4][5][6][7] While the latter focuses on quantifying trace levels of metallic contaminants (e.g., Pd, Pb, As) using methods like ICP-MS[8][9], CHNS elemental analysis confirms the stoichiometric integrity of the active pharmaceutical ingredient (API) itself. The accuracy of CHNS analysis is fundamentally dependent on the proper calibration and validation of the analytical instrumentation, a process underpinned by the use of high-purity elemental analysis standards.

This guide provides an in-depth comparison of common standards for the elemental analysis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine, offering a framework for method validation and explaining the causality behind experimental choices to ensure data of the highest scientific integrity.

The Target Analyte: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

Before selecting a standard, we must first understand the theoretical composition of our target molecule.

  • Chemical Formula: C₆H₉N₃[10][11]

  • Molecular Weight: 123.16 g/mol [11]

  • Structure:

    
    
    

Based on its formula, the theoretical elemental composition is:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal MassPercentage (%)
Carbon (C)12.011672.06658.52%
Hydrogen (H)1.00899.0727.37%
Nitrogen (N)14.007342.02134.12%

The high nitrogen content (34.12%) is a key characteristic. Nitrogen-containing heterocycles can sometimes pose a challenge due to the high energy required for complete combustion and conversion to N₂ gas.[12] This makes the selection of an appropriate and robust standard particularly important.

The Principle of CHNS Elemental Analysis

Modern elemental analyzers operate based on the principle of dynamic flash combustion, a refined version of the Dumas method.[13] The process involves the complete and instantaneous oxidation of the sample in a high-temperature furnace, followed by the separation and detection of the resulting gaseous products.

CHNS_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_output Data Processing A Sample Weighing (1-3 mg in tin capsule) B Autosampler Introduction A->B C Combustion Furnace (~1000°C with O₂ pulse) B->C D Post-Combustion (CuO for O₂ removal, Cu for NOx reduction) C->D E Gas Separation (GC Column) D->E F Detection (Thermal Conductivity Detector - TCD) E->F G Signal Integration F->G H Calculation of %C, %H, %N (vs. Calibration Standard) G->H

Caption: Workflow for CHNS elemental analysis by dynamic flash combustion.

Comparative Analysis of Suitable Elemental Standards

The ideal standard should be of high purity (>99.9%), non-hygroscopic, stable under atmospheric conditions, and possess an elemental composition that challenges the analytical system in a manner similar to the analyte. Here, we compare three widely available and reliable standards.

FeatureAcetanilideSulfanilamideAtropine
Structure



Formula C₈H₉NOC₆H₈N₂O₂SC₁₇H₂₃NO₃
MW ( g/mol ) 135.17172.21289.37
% Carbon 71.09%41.85%70.56%
% Hydrogen 6.71%4.68%8.01%
% Nitrogen 10.36%16.27%4.84%
% Sulfur 0.00%18.62%0.00%
Key Advantages Extremely stable, widely available, excellent for C and H calibration. A universally accepted "go-to" standard.[14]Contains four elements (C, H, N, S), making it versatile for multi-element calibration. Its amine group provides some structural relevance.A complex, nitrogen-containing natural product. Used as a standard for challenging analyses and oxygen determination.
Considerations for this Analysis The nitrogen content (10.36%) is significantly lower than our target's (34.12%). While excellent for general calibration, it doesn't specifically test the instrument's response at high nitrogen levels.The %N (16.27%) is closer to our target but still about half. The presence of sulfur is irrelevant if not being analyzed.Low nitrogen content. Its primary utility here would be as a secondary check standard to ensure combustion efficiency for a complex molecule.

Expert Rationale: For routine analysis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine, Acetanilide is the recommended primary calibrant due to its exceptional stability and reliability. Its use establishes a robust baseline calibration for the instrument. However, to validate the method's performance specifically for the high nitrogen content of the target analyte, it is best practice to analyze a secondary standard with a higher, certified nitrogen value, such as Sulfanilamide , as a quality control check. This dual-standard approach provides a self-validating system, ensuring trustworthiness in the results.

Experimental Protocol: Method Validation

This protocol outlines the steps to validate the CHNS analysis method for 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. The goal is to prove the method is accurate, precise, and fit for purpose. A common acceptance criterion in the pharmaceutical industry is that the measured elemental composition must be within ±0.4% of the theoretical value.[15]

Instrumentation: A standard CHNS Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FlashSmart EA, Elementar vario MICRO cube).[3][16]

Materials:

  • Primary Calibration Standard: Acetanilide (purity ≥ 99.9%)

  • Quality Control Standard: Sulfanilamide (purity ≥ 99.9%)

  • Analyte: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (test sample)

  • Tin capsules for solids

  • High-purity oxygen (99.995%) and helium (99.995%)

Step-by-Step Methodology:

  • Instrument Preparation & Conditioning:

    • Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.

    • Perform a leak test on the instrument to ensure system integrity.

    • Condition the instrument by running several blank tin capsules to achieve a stable baseline.

  • Calibration:

    • Accurately weigh (to 0.001 mg) 5-6 replicates of the primary standard, Acetanilide, in the 1-3 mg range.[17]

    • Analyze the replicates and perform a linear regression calibration. The instrument software typically automates this.

    • The response factors (K-factors) for C, H, and N are established. The correlation coefficient (r²) for the calibration curve should be ≥ 0.999.

  • Validation - Accuracy & Precision:

    • Accurately weigh 5-6 replicates of the Quality Control standard, Sulfanilamide, in the 1-3 mg range.

    • Analyze these replicates as unknown samples against the Acetanilide calibration.

    • Causality Check: This step is crucial. It validates that the calibration is accurate for a compound with a different matrix and elemental ratio. Good agreement for Sulfanilamide provides confidence that the system will perform well for other nitrogen-containing compounds.

    • Acceptance Criteria:

      • The mean measured values for %C, %H, and %N must be within ±0.4% of the theoretical values for Sulfanilamide.

      • The relative standard deviation (RSD) for each element across the replicates should be ≤ 0.3%.

  • Sample Analysis:

    • Accurately weigh three replicates of the 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine test sample (1-3 mg each).

    • Analyze the samples.

  • Data Evaluation:

    • Calculate the mean and standard deviation for %C, %H, and %N for the test analyte.

    • Compare the mean experimental values to the theoretical values.

    • Final Acceptance: The experimental mean values for C, H, and N must be within ±0.4% of the theoretical values (58.52%, 7.37%, and 34.12%, respectively).

Decision Framework for Standard Selection

Choosing the right standard is a logical process that balances theoretical ideals with practical availability. The following diagram illustrates this decision-making workflow.

Standard_Selection cluster_criteria Evaluation Criteria cluster_decision Decision Pathway start Begin Standard Selection for Target Analyte purity Purity & Stability (>99.9%, non-hygroscopic) start->purity availability Commercial Availability (Certified Reference Material?) purity->availability composition Compositional Relevance (Does %N match target?) availability->composition matrix Structural Relevance (e.g., another heterocycle?) composition->matrix ideal Ideal Standard Found? (Matches all criteria) matrix->ideal primary Select Primary Calibrant (e.g., Acetanilide for stability) ideal->primary No validate Implement Dual-Standard Validation Protocol ideal->validate Yes secondary Select QC Check Standard (e.g., Sulfanilamide for higher %N) primary->secondary secondary->validate

Caption: Logical workflow for selecting elemental analysis standards.

Conclusion

The elemental analysis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine is a non-negotiable step in its chemical characterization. While the procedure is routine, ensuring the trustworthiness of the data requires a rigorous, scientifically-grounded approach to method validation. The use of a highly stable primary calibrant like Acetanilide, coupled with a compositionally relevant quality control standard such as Sulfanilamide, creates a self-validating system that confirms instrument performance across a range of elemental compositions. By adhering to a detailed protocol with strict acceptance criteria (±0.4% of theory), researchers and drug developers can generate elemental analysis data that is defensible, reliable, and fully supports the structural confirmation of their target compound.

References

  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • ICH. Guideline for Elemental Impurities Q3D(R1). [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • Elementar Americas. Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). [Link]

  • ICH. Guideline for Elemental Impurities Q3D(R2). [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • FILAB. USP 233 elemental impurities analysis. [Link]

  • University of Padua. Elemental Analysis - Technical Resources. [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • American Pharmaceutical Review. Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]

  • Nalanda Research Laboratories. Elemental Impurities analysis as per USP Chapter && as per ICH Q3D guideline. [Link]

  • PubMed. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. [Link]

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. [Link]

  • Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Almac Group. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. [Link]

  • Slideshare. Analysis of elemental impurities in API. [Link]

  • PerkinElmer Polska. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. [Link]

  • PubChem. 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide. [Link]

  • PubChem. 5H,6H,7H-pyrrolo(1,2-a)imidazol-7-amine. [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. [Link]

  • Elementar. Organic elemental analyzers for CHNOS analysis. [Link]

  • ACS Publications. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • MDPI. Heterocycles in Medicinal Chemistry III. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine

Executive Summary This guide defines the critical safety protocols for the handling and disposal of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (CAS: 1240242-22-3). As a bicyclic amine intermediate often used in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the critical safety protocols for the handling and disposal of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine (CAS: 1240242-22-3). As a bicyclic amine intermediate often used in kinase inhibitor synthesis, this compound presents specific risks related to alkalinity, ocular corrosivity, and air sensitivity .

Immediate Action Required:

  • Segregate: Do not mix with acidic waste streams or strong oxidizers.[1]

  • Classify: Treat as RCRA Hazardous Waste (Characteristic: Corrosivity/Toxicity).

  • Disposal Path: High-temperature incineration via a licensed hazardous waste vendor.

Part 1: Chemical Profile & Hazard Mechanics

To manage disposal safely, one must understand the "why" behind the hazards. This compound is not merely "toxic"; it is a nucleophilic base . Its bicyclic structure increases its basicity compared to simple pyrroles, making it aggressive toward biological tissue (mucous membranes) and reactive toward electrophiles (acid chlorides, anhydrides).

Table 1: Physicochemical & Hazard Profile
PropertyData / ClassificationOperational Implication
CAS Number 1240242-22-3Unique identifier for waste manifests.
Molecular Formula C₆H₉N₃High nitrogen content; generates NOx upon incineration.
Physical State Viscous Oil or Low-Melting SolidMay adhere to glass; requires solvent rinsing for complete transfer.
Acidity (pKa) ~9-10 (Estimated for conjugate acid)Strong Base. Incompatible with acids (exothermic neutralization).
Primary Hazard Skin Corr.[2][3][4][5] 1B / Eye Dam. 1 Do not rely on safety glasses alone. Face shield required for pouring.
Secondary Hazard Acute Toxicity (Oral)Harmful if swallowed; avoid hand-to-mouth contact.
Stability Air/CO₂ SensitiveAbsorbs CO₂ from air to form carbamates/carbonates. Keep sealed.

Expert Insight: The "hidden" danger with this class of amines is their ability to absorb atmospheric CO₂ and moisture, forming crusty salts on container threads. This can compromise seal integrity, leading to leaks in waste storage. Always wipe threads clean before sealing.

Part 2: Waste Segregation & Pre-Disposal Stabilization

Effective disposal starts at the bench. You must stabilize the waste before it moves to the Satellite Accumulation Area (SAA).

The "Self-Validating" Segregation Protocol

A self-validating system ensures that errors are caught immediately.

  • The pH Check: Before adding this waste to a bulk container, check the container's current pH.

    • If pH < 7:[6][7]STOP. Do not add. You risk a violent exotherm or gas evolution.

    • If pH > 7: Proceed.

  • The Solvent Compatibility Check: Ensure the carrier solvent is compatible.

    • Compatible: Methanol, Ethanol, DCM, DMSO.

    • Incompatible: Acetone (can form imines with primary amines over time), Acidic aqueous solutions.

Diagram 1: Waste Stream Decision Matrix

The following logic flow dictates the correct waste stream for CAS 1240242-22-3.

WasteSegregation cluster_legend Protocol Logic Start Waste Generation: 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck StreamC STREAM C: Solid Hazardous Waste (Double Bagged) Solid->StreamC Gloves, paper, weighing boats StreamA STREAM A: Halogenated Organic Waste (Basic pH) HalogenCheck->StreamA Yes StreamB STREAM B: Non-Halogenated Organic Waste (Basic pH) HalogenCheck->StreamB No (e.g., MeOH, DMSO) Note1 *Crucial: Ensure receiving container is NOT acidic.

Caption: Decision matrix for segregating amine waste. Note that Stream A and B must be strictly basic/neutral to prevent exothermic reactions.

Part 3: Step-by-Step Disposal Procedure

Follow this protocol for the final packaging and transfer of the material.

Personal Protective Equipment (PPE)[9]
  • Eyes: Chemical Splash Goggles + Face Shield (if pouring >100 mL).

  • Hands: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves for concentrated spills.

  • Body: Lab coat (buttoned) + Chemical resistant apron if handling bulk liquids.

Liquid Waste Disposal (Bulk)

Objective: Transfer reaction mixtures or mother liquors to the central waste stream.

  • Select Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion.

  • Labeling: Affix a hazardous waste label before filling.

    • Constituents: "Organic Solvents (e.g., Methanol), 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine."

    • Hazards: Check "Flammable" (if solvent based) and "Corrosive/Toxic."

  • Transfer:

    • Use a funnel.

    • Rinse the original vessel with a small amount of compatible solvent (e.g., methanol) and add rinsate to the waste container.

  • Verification: Check the cap liner. Ensure it is Teflon (PTFE) or Polyethylene. Paper liners will degrade.

  • Closure: Screw cap on tightly. Wipe threads with a dry wipe to remove amine residue (prevents seizing).

Solid Waste Disposal (Trace)

Objective: Disposal of contaminated silica gel, filter paper, or gloves.

  • Primary Containment: Place waste in a clear 4-mil polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging).

  • Seal: Tape the bag neck (gooseneck seal) to prevent volatile amine odors from escaping.

  • Bin: Deposit into the "Solid Hazardous Waste" drum.

Part 4: Emergency Contingencies

Spill Response (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • Ventilate: Open fume hoods fully.

  • Neutralize: Do not use strong acid.[1] Use a commercial amphoteric absorbent or a mixture of sand and soda ash.

    • Why? Strong acids on a concentrated amine spill will generate heat and potentially toxic vapors.

  • Collect: Sweep up absorbed material into a sealable jar. Label as "Spill Debris: Toxic/Corrosive."

Exposure Response[1][2][3][4]
  • Eye Contact: Immediate irrigation for 15 minutes . Time is tissue; seconds matter to prevent permanent corneal opacity.

  • Skin Contact: Wash with soap and water. Do not use alcohol (increases skin absorption).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67356950, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine
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